Palladium nitrate

概要

説明

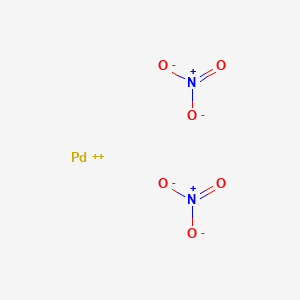

Palladium nitrate, also known as palladium(II) nitrate, is an inorganic compound with the chemical formula Pd(NO₃)₂. It is a yellow solid that is highly soluble in water and is known for its deliquescent properties, meaning it can absorb moisture from the air. This compound is primarily used in various catalytic processes and as a precursor for other palladium compounds .

Synthetic Routes and Reaction Conditions:

Hydrated this compound: This can be prepared by dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization.

Anhydrous this compound: This is obtained by treating palladium metal with fuming nitric acid.

Industrial Production Methods:

Water-Soluble this compound: The industrial preparation involves dissolving palladium in nitric acid to obtain a this compound solution. A blending agent is added, followed by heating and concentration.

Types of Reactions:

Reduction: It can be reduced to palladium metal or other palladium compounds under specific conditions.

Substitution: this compound can participate in substitution reactions, where the nitrate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common reagents include nitric acid and other oxidizing agents.

Reduction: Reducing agents such as hydrogen or hydrazine are often used.

Substitution: Various ligands, including phosphines and amines, can be used to replace the nitrate ligands.

Major Products:

Oxidation: Palladium oxide is a common product of the oxidation of this compound.

Reduction: Palladium metal is often obtained from the reduction of this compound.

Substitution: The products depend on the substituting ligands used in the reaction.

科学的研究の応用

Catalytic Applications

Palladium Nitrate as a Catalyst

This compound is extensively used as a catalyst in several chemical reactions due to its high reactivity and ability to facilitate various transformations. Notable applications include:

- Hydrogenation Reactions : this compound is employed in the selective hydrogenation of alkenes and alkynes, such as the hydrogenation of 1-heptyne and naphthalene .

- Cross-Coupling Reactions : It plays a critical role in palladium-catalyzed cross-coupling reactions, which are vital in organic synthesis for forming carbon-carbon bonds .

- Nitration of Olefins : this compound can catalyze the nitration of olefins to produce valuable intermediates like ethylene glycol .

Table 1: Key Catalytic Reactions Involving this compound

| Reaction Type | Example Reaction | Application Area |

|---|---|---|

| Hydrogenation | 1-heptyne to heptane | Fuel production |

| Cross-Coupling | Iodonitrobenzene with styrene | Pharmaceutical synthesis |

| Nitration | Olefins to ethylene glycol | Chemical manufacturing |

Environmental Remediation

Wastewater Treatment

This compound is utilized in bimetallic catalysts for the reduction of nitrates in wastewater. The reduction process converts harmful nitrates into nitrogen gas (N₂), thereby mitigating environmental pollution caused by nitrate contamination .

Case Study: Nitrate Reduction Mechanism

Research indicates that palladium coupled with secondary metallic catalysts effectively treats nitrate-containing wastewaters. The selectivity towards nitrogen production over ammonia is a critical area of study, with density functional theory (DFT) calculations revealing insights into the reduction pathways on palladium surfaces .

Nanotechnology and Material Science

Synthesis of Nanoparticles

This compound serves as a precursor for synthesizing palladium nanoparticles (Pd NPs), which have enhanced catalytic properties due to their increased surface area compared to bulk materials. These nanoparticles find applications in:

- Chemical Catalysis : Pd NPs are used in various catalytic processes due to their unique physicochemical properties at the nanoscale .

- Biomedical Applications : Research has explored their use in photothermal therapy, antibacterial treatments, and anticancer therapies .

Table 2: Applications of Palladium Nanoparticles

| Application Area | Specific Use |

|---|---|

| Chemical Catalysis | Catalysts for organic reactions |

| Biomedical | Antibacterial and anticancer therapies |

| Hydrogen Storage | Hydrogen sensing and storage technologies |

Electrochemical Applications

This compound also finds applications in electrochemical processes. Studies have shown that palladium exhibits high recovery ratios when used in nitric acid environments, making it valuable for recycling processes and electrochemical sensors .

作用機序

The mechanism by which palladium nitrate exerts its effects is primarily through its role as a catalyst. Palladium ions can coordinate with various ligands and substrates, facilitating chemical reactions by lowering the activation energy. The molecular targets and pathways involved depend on the specific reaction and the nature of the ligands and substrates .

類似化合物との比較

Palladium Chloride (PdCl₂): Like palladium nitrate, palladium chloride is used as a catalyst in various chemical reactions.

Nickel Nitrate (Ni(NO₃)₂): This compound is similar in structure to this compound but has different catalytic properties and applications.

Silver Nitrate (AgNO₃): While silver nitrate is also a nitrate compound, it is primarily used for its antimicrobial properties and in photographic processes.

Uniqueness of this compound: this compound is unique due to its high solubility in water and its effectiveness as a catalyst in various organic and inorganic reactions. Its ability to form stable complexes with a wide range of ligands makes it a versatile compound in both research and industrial applications .

化学反応の分析

Thermal Decomposition

Palladium nitrate decomposes upon heating, yielding palladium oxide (PdO) and nitrogen oxides. The reaction pathway depends on temperature and atmosphere:

| Conditions | Products | References |

|---|---|---|

| 210–230°C (in air) | PdO, NO₂, O₂ | |

| 400–700°C (catalytic studies) | Metallic Pd (via PdO reduction) |

-

Mechanistic Insight : The anhydrous form decomposes at lower temperatures (~210°C) compared to the hydrated form, which releases water first . In catalytic applications, PdO derived from Pd(NO₃)₂ thermally reduces to metallic Pd under NO decomposition conditions .

Hydrolysis and Basic Salt Formation

In aqueous solutions, this compound hydrolyzes to form hydrated palladium oxide (PdO·xH₂O) and nitric acid:

-

Critical Factors : Hydrolysis is suppressed in acidic media (e.g., dilute HNO₃) . Excess water promotes the formation of a brown, insoluble basic nitrate .

Reduction to Metallic Palladium

Pd(NO₃)₂ serves as a precursor for metallic Pd nanoparticles (NPs) via reduction. Common reducing agents include NaBH₄ and H₂:

| Reducing Agent | Particle Size (nm) | Applications | References |

|---|---|---|---|

| NaBH₄ | 2–5 | Catalysis, sensors | |

| H₂ (gas) | 10–20 | Heterogeneous catalysis |

-

Mechanism : Reduction involves Pd²⁺ → Pd⁰ electron transfer. Excess NaBH₄ prevents surface oxidation of NPs .

Coordination Chemistry

Pd(NO₃)₂ forms complexes with ammonia and other ligands. A notable example is the ammine complex [Pd(NH₃)₄(NO₃)₂], synthesized via:

| Complex | Structure | Applications | References |

|---|---|---|---|

| [Pd(NH₃)₄(NO₃)₂] | Square-planar Pd²⁺ center | Catalyst precursors | |

| [Pd(PCy₃)₂(O₂SAr)₂] (sulfinate) | κ²-N,O coordination | Cross-coupling reactions |

Reactivity with Bases

Treatment with strong bases (e.g., NaOH) precipitates palladium hydroxide:

Catalytic NO Decomposition

Pd(NO₃)₂-derived catalysts promote NO decomposition at elevated temperatures:

| Catalyst Form | Active Species | Optimal Temp. (°C) | References |

|---|---|---|---|

| Pd/SiO₂ | Metallic Pd | 500–700 | |

| PdO/SiO₂ | PdO → Pd (in situ) | >700 |

特性

CAS番号 |

10102-05-3 |

|---|---|

分子式 |

HNO3Pd |

分子量 |

169.43 g/mol |

IUPAC名 |

nitric acid;palladium |

InChI |

InChI=1S/HNO3.Pd/c2-1(3)4;/h(H,2,3,4); |

InChIキー |

UVCRDXRRYBAMHB-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] |

正規SMILES |

[N+](=O)(O)[O-].[Pd] |

Key on ui other cas no. |

10102-05-3 |

物理的記述 |

Liquid |

ピクトグラム |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

同義語 |

palladium nitrate |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the molecular formula and weight of palladium nitrate?

A1: this compound is typically found as the hydrate, with the formula Pd(NO3)2•(H2O)2. Its molecular weight is approximately 266.43 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A2: Several spectroscopic methods are used to characterize this compound, including: * X-ray diffraction (XRD): This technique reveals the crystalline structure of the compound [, ].* Infrared spectroscopy (IR): IR spectroscopy helps identify the presence of specific functional groups, such as nitrate and water molecules, within the compound [].* X-ray photoelectron spectroscopy (XPS): XPS provides information about the elemental composition and oxidation states of palladium in the compound [].

Q3: How does this compound perform under high temperatures?

A3: this compound undergoes thermal decomposition at elevated temperatures. Studies have shown that its decomposition can be influenced by factors such as the presence of support materials and the surrounding atmosphere [].

Q4: What materials are commonly used as supports for this compound in catalytic applications?

A4: Common support materials include:* TiO2: Titanium dioxide is often used as a support due to its high surface area and thermal stability [].* Carbon materials: Various carbon materials, such as activated carbon and carbon nanotubes, are employed due to their excellent electrical conductivity and surface properties [, ].* Alumina-zirconia: These mixed oxides offer high mechanical strength and thermal stability, making them suitable supports for this compound in membrane applications [].

Q5: What are the primary catalytic applications of this compound?

A5: this compound is widely used as a catalyst or catalyst precursor in various reactions, including:* Hydrogenation: It catalyzes the addition of hydrogen to unsaturated organic compounds, such as alkynes, leading to the formation of valuable intermediates for polymer synthesis [].* Oxidation: It plays a crucial role in oxidation reactions, such as the oxidation of dibenzyl sulfide to benzaldehyde. Notably, studies suggest that the nitrate ligand of this compound acts as the oxygen source in this reaction [].* Cross-coupling reactions: this compound serves as a precursor to catalytically active palladium species, enabling the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.

Q6: How does the structure of this compound contribute to its catalytic activity?

A6: The presence of labile nitrate ligands in this compound facilitates the formation of coordinatively unsaturated palladium species, which are crucial for catalytic activity. These species can readily interact with reactants, promoting the desired chemical transformations [, ].

Q7: Can this compound be used as a catalyst for alcohol oxidation in fuel cells?

A7: While this compound itself might not be directly used in fuel cell anodes, research indicates that palladium-based nanoalloys, potentially derived from this compound precursors, exhibit promising electrocatalytic activity for alcohol oxidation in alkaline fuel cells [].

Q8: How is this compound utilized in analytical chemistry?

A8: this compound finds application as a matrix modifier in graphite furnace atomic absorption spectrometry (GFAAS). Its presence enhances the thermal stability of analytes like arsenic, antimony, selenium, and thallium during the atomization process, improving the accuracy and sensitivity of their determination [, , ].

Q9: Are there specific advantages of using this compound as a matrix modifier compared to other compounds?

A9: Yes, this compound offers several benefits as a matrix modifier:

- High thermal stability: It allows the use of higher pyrolysis temperatures, effectively removing interfering matrix components before analyte atomization [, ].

- Improved sensitivity: this compound enhances the sensitivity of measurements for several elements, leading to lower detection limits [, ].

- Versatility: It is effective for a wide range of analytes, enabling the simultaneous determination of multiple elements under similar analytical conditions [, ].

Q10: What are the safety precautions for handling this compound?

A10: this compound is a strong oxidizer and should be handled with care. It is crucial to:

Q11: Are there environmental concerns related to this compound?

A11: The environmental impact of this compound requires careful consideration. Research into ecotoxicological effects and the development of efficient recycling and waste management strategies are essential to mitigate potential negative impacts [].

Q12: What are some active research areas related to this compound?

A12: Current research focuses on:

- Improving catalytic efficiency: Exploring novel synthetic approaches and support materials to enhance the activity, selectivity, and stability of this compound-based catalysts [, ].

- Expanding applications: Investigating the potential of this compound in emerging fields such as electrocatalysis, sensors, and biomedical applications [, ].

- Developing sustainable practices: Designing environmentally benign synthetic routes and efficient recycling methods for this compound to minimize its environmental footprint [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。